

# Molecular weight of Thiomorpholine-2-carboxylic acid hydrochloride.

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## Compound of Interest

Compound Name: *Thiomorpholine-2-carboxylic acid hydrochloride*

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An In-Depth Technical Guide to the Molecular Properties and Analysis of **Thiomorpholine-2-carboxylic acid hydrochloride**

## Introduction

In the landscape of modern medicinal chemistry and drug development, the use of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. Among these, saturated heterocyclic compounds are of paramount importance. **Thiomorpholine-2-carboxylic acid hydrochloride** is a key heterocyclic building block, valued for its structural rigidity and the versatile chemical handles it presents. The thiomorpholine moiety is a structural motif found in a variety of active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile, which includes antimalarial, antibiotic, and antioxidant activities.<sup>[1][2]</sup>

This guide provides a comprehensive technical overview of **Thiomorpholine-2-carboxylic acid hydrochloride**, designed for researchers, scientists, and drug development professionals. We will deconstruct its fundamental molecular properties, outline a robust synthetic and analytical workflow, and discuss its application as a valuable scaffold in pharmaceutical research. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

## Part 1: Fundamental Molecular Attributes

A precise understanding of a molecule's foundational properties is the bedrock of its application in complex research. This section elucidates the chemical identity, molecular weight, and structural characteristics of the title compound.

## Chemical Identity Profile

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier        | Value  | Source(s)    |
|-------------------|--|--------------|
| CAS Number        | 88492-50-6   | [3][4][5]    |
| Molecular Formula | C <sub>5</sub> H <sub>10</sub> ClNO <sub>2</sub> S | [3][4][5][6] |
| IUPAC Name        | thiomorpholine-2-carboxylic acid;hydrochloride     | [5]          |
| Synonyms          | 2-Thiomorpholinecarboxylic acid, hydrochloride     | [4]          |

## Deconstruction of the Molecular Weight

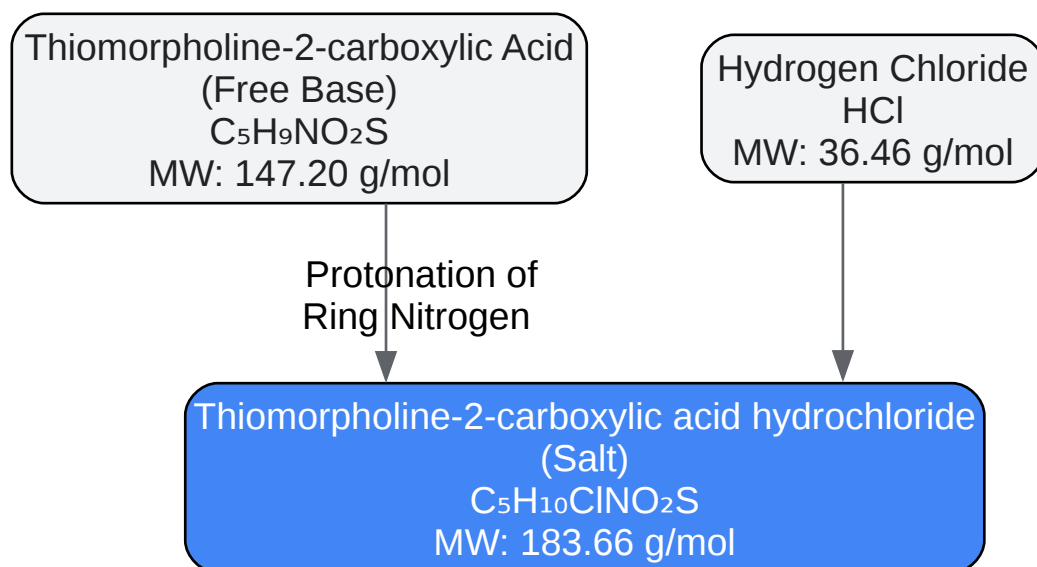
The molecular weight is a critical parameter for all quantitative experimental work, from reaction stoichiometry to solution preparation. The accepted molecular weight of **Thiomorpholine-2-carboxylic acid hydrochloride** is approximately 183.66 g/mol .[3][5][6] This value is derived from the sum of the atomic weights of its constituent atoms, based on its molecular formula C<sub>5</sub>H<sub>10</sub>ClNO<sub>2</sub>S.

It is essential to distinguish the hydrochloride salt from its free base, Thiomorpholine-2-carboxylic acid (C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub>S). The free base has a molecular weight of approximately 147.20 g/mol .[7][8] The ~36.46 g/mol difference is accounted for by the addition of one molecule of hydrogen chloride (HCl), which protonates the basic nitrogen atom of the thiomorpholine ring, forming the thermodynamically stable and often more crystalline hydrochloride salt.

The calculation is broken down as follows:

| Element  | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
|----------|--------|-------|-------------------------|------------------------|
| Carbon   | C      | 5     | 12.011                  | 60.055                 |
| Hydrogen | H      | 10    | 1.008                   | 10.080                 |
| Chlorine | Cl     | 1     | 35.453                  | 35.453                 |
| Nitrogen | N      | 1     | 14.007                  | 14.007                 |
| Oxygen   | O      | 2     | 15.999                  | 31.998                 |
| Sulfur   | S      | 1     | 32.06                   | 32.060                 |
| Total    |        |       |                         | 183.653                |

Note: Minor variations in molecular weight (e.g., 183.66 vs. 183.656[4][9]) arise from the use of different isotopic atomic weight values.



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*Formation of the hydrochloride salt from its free base.*

## Structural Elucidation

The compound's structure consists of a saturated six-membered thiomorpholine ring substituted with a carboxylic acid group at the 2-position.<sup>[5]</sup> In its most stable energetic state, the thiomorpholine ring predominantly adopts a chair conformation.<sup>[5]</sup> This conformation minimizes steric strain and dictates the spatial orientation of substituents, which is a critical factor in its interaction with biological targets. The hydrochloride salt form stabilizes the structure through an ionic interaction between the positively charged (protonated) ring nitrogen and the chloride anion.<sup>[5]</sup>

*Chemical structure of the compound.*

## Part 2: Synthesis and Verification Workflow

The reliability of any research utilizing a chemical building block begins with its synthesis and subsequent analytical verification. This section details a modern, efficient synthetic approach and the cornerstone analytical technique for structural confirmation.

### Rationale for Synthetic Strategy: Continuous Flow Chemistry

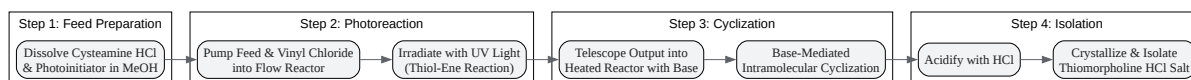
Traditional batch synthesis of heterocyclic compounds can present challenges related to safety, scalability, and efficiency. For the thiomorpholine core, routes may involve hazardous intermediates like nitrogen mustards.<sup>[1]</sup> A superior alternative is the use of continuous flow chemistry. This approach offers significant advantages:

- **Enhanced Safety:** Hazardous intermediates are generated and consumed in situ within a confined reactor volume, minimizing exposure and risk.
- **Scalability:** Production can be scaled up by extending the run time rather than using larger, more hazardous reaction vessels.
- **Efficiency:** Telescoped reactions, where the output of one reactor directly feeds into the next, reduce manual handling and purification steps.<sup>[1]</sup>

We will describe a process based on a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization, which utilizes low-cost starting materials.<sup>[1]</sup>

### Experimental Protocol: Continuous Flow Synthesis

This protocol outlines the synthesis of the thiomorpholine core, which is then isolated as the hydrochloride salt.



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*Workflow for continuous flow synthesis.*

#### Methodology:

- **Feed Solution Preparation:** Dissolve cysteamine hydrochloride and a suitable photoinitiator (e.g., 9-fluorenone) in methanol to a high concentration (e.g., 4 M).[1] Causality: High concentration maximizes throughput and reaction efficiency in the flow system.
- **Photochemical Thiol-Ene Reaction:** Using precision pumps, introduce the feed solution and vinyl chloride into a gas-liquid continuous flow reactor. Irradiate the reactor with a UV light source (e.g., 365 nm LEDs).[1] Mechanism: UV light initiates a free-radical chain reaction, adding the thiol group of cysteamine across the double bond of vinyl chloride to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.
- **Base-Mediated Cyclization:** Telescope the output stream from the photoreactor directly into a heated flow reactor coil. Simultaneously, introduce a stream of a suitable base (e.g., NaOH). Mechanism: The base neutralizes the amine hydrochloride, and the free amine then acts as a nucleophile, displacing the chloride in an intramolecular cyclization to form the six-membered thiomorpholine ring.[1]
- **Isolation as Hydrochloride Salt:** Collect the output from the cyclization reactor. Acidify the solution with concentrated hydrochloric acid. This protonates the thiomorpholine nitrogen, precipitating the hydrochloride salt. The product can then be isolated via filtration, washed with a cold solvent, and dried under vacuum. Causality: Isolation as the HCl salt provides a stable, crystalline solid that is often easier to purify and handle than the free base oil.

# Protocol for Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.[7] It provides detailed information about the chemical environment of each proton and carbon atom.

## Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the synthesized **Thiomorpholine-2-carboxylic acid hydrochloride**. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or insert it manually. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **<sup>1</sup>H NMR Acquisition:** Acquire a one-dimensional proton NMR spectrum.
  - **Expected Signals:** The spectrum should show characteristic signals for the non-equivalent protons on the thiomorpholine ring, typically in the range of  $\delta$  2.5-4.5 ppm. The proton at the chiral center (C2) will appear as a distinct multiplet. The broad signal for the exchangeable N-H and O-H protons may also be visible.
- **<sup>13</sup>C NMR Acquisition:** Acquire a one-dimensional carbon NMR spectrum (e.g., using a broadband decoupled pulse sequence).
  - **Expected Signals:** The spectrum will confirm the presence of five distinct carbon environments. The carboxyl carbon (C=O) will be the most downfield signal (typically >170 ppm), while the four carbons of the thiomorpholine ring will appear in the aliphatic region (typically  $\delta$  25-60 ppm).
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the <sup>1</sup>H NMR signals to confirm proton ratios and analyze the coupling patterns (multiplicities) to establish connectivity. Compare the observed chemical shifts to literature values or predictive models to confirm the final structure.

## Part 3: Applications in Drug Development

**Thiomorpholine-2-carboxylic acid hydrochloride** is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or scaffold for building more complex molecules. The thiomorpholine ring is considered a "privileged" structure because its derivatives have demonstrated a wide array of biological activities.<sup>[2]</sup>

- **Enzyme Inhibition:** The rigid, chair-like conformation of the thiomorpholine ring makes it an excellent mimic of natural substrates for various enzymes. For example, thiomorpholine-bearing compounds have been synthesized and identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.<sup>[2]</sup>
- **Antioxidant and Hypolipidemic Agents:** N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in preclinical models.<sup>[10]</sup> This suggests their potential as leads for developing novel antiatherogenic agents.
- **Antibacterial Agents:** The thiomorpholine ring is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.<sup>[1]</sup> It serves as a replacement for the morpholine ring in the first-generation drug linezolid, demonstrating how subtle structural changes can modulate therapeutic potential.

The value of **Thiomorpholine-2-carboxylic acid hydrochloride** lies in the carboxylic acid group, which provides a convenient chemical handle for derivatization (e.g., amide bond formation), and the thiomorpholine ring system, which imparts favorable physicochemical properties and metabolic stability to the final drug candidates.

## Conclusion

**Thiomorpholine-2-carboxylic acid hydrochloride** is a foundational building block for advanced pharmaceutical research. A thorough understanding of its core properties, particularly its precise molecular weight of ~183.66 g/mol and its three-dimensional structure, is essential for its effective use. Modern synthetic techniques like continuous flow chemistry provide a safe and scalable route to its production, while rigorous analytical methods such as NMR spectroscopy are non-negotiable for verifying its identity and purity. For scientists

engaged in drug discovery, this compound offers a robust and versatile scaffold for creating novel therapeutic agents with diverse biological activities.

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### Contact

Address: 3281 E Guasti Rd

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